molecular formula C10H20N2 B11754334 1-Methyl-1,8-diazaspiro[5.5]undecane CAS No. 1158750-52-7

1-Methyl-1,8-diazaspiro[5.5]undecane

Cat. No.: B11754334
CAS No.: 1158750-52-7
M. Wt: 168.28 g/mol
InChI Key: IZWMIDJXRXVGHX-UHFFFAOYSA-N
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Description

1-Methyl-1,8-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,8-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods: Industrial production of spirocyclic compounds like this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-Methyl-1,8-diazaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, in its role as an antituberculosis agent, the compound inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death . The compound’s unique spirocyclic structure allows it to fit into the active site of the target protein, blocking its function .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,8-diazaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of a methyl group at the nitrogen atom. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other spirocyclic compounds .

Properties

CAS No.

1158750-52-7

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-methyl-1,8-diazaspiro[5.5]undecane

InChI

InChI=1S/C10H20N2/c1-12-8-3-2-5-10(12)6-4-7-11-9-10/h11H,2-9H2,1H3

InChI Key

IZWMIDJXRXVGHX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC12CCCNC2

Origin of Product

United States

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